N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Dasatinib is a potent inhibitor of receptor and non-receptor tyrosine kinases, including some drug resistant mutant forms. It has potential therapeutic value in diseases that are characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. CAY10697 is an intermediate in the synthesis of dasatinib.
Brand Name: Vulcanchem
CAS No.: 302964-08-5
VCID: VC20788154
InChI: InChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
Molecular Formula: C16H13Cl2N5OS
Molecular Weight: 394.3 g/mol

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

CAS No.: 302964-08-5

Cat. No.: VC20788154

Molecular Formula: C16H13Cl2N5OS

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide - 302964-08-5

Specification

Description Dasatinib is a potent inhibitor of receptor and non-receptor tyrosine kinases, including some drug resistant mutant forms. It has potential therapeutic value in diseases that are characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. CAY10697 is an intermediate in the synthesis of dasatinib.
CAS No. 302964-08-5
Molecular Formula C16H13Cl2N5OS
Molecular Weight 394.3 g/mol
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22)
Standard InChI Key LMXUWARKUIELGT-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
Appearance Assay:≥98%A crystalline solid

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